molecular formula C11H10BrNO2 B152583 4-Bromo-6,7-dimethoxyquinoline CAS No. 666734-51-6

4-Bromo-6,7-dimethoxyquinoline

Cat. No. B152583
CAS RN: 666734-51-6
M. Wt: 268.11 g/mol
InChI Key: RUVHJHVTRNXFOT-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxyquinoline is a chemical compound with the CAS Number: 666734-51-6. It has a molecular weight of 268.11 and its IUPAC name is 4-bromo-6,7-dimethoxyquinoline . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Bromo-6,7-dimethoxyquinoline involves several steps. For instance, one method involves the reaction of 3-fluoro-4-nitrophenol with 60% sodium hydride in dimethylformamide. The 4-Bromo-6,7-dimethoxyquinoline is then added and the mixture is stirred at 110 °C for 18 hours .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6,7-dimethoxyquinoline is represented by the linear formula C11H10BrNO2 . The InChI Code for this compound is 1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-6,7-dimethoxyquinoline are complex and varied. For example, one reaction involves the use of n-Butyllithium and 4-Bromo-2-fluoro-benzaldehyde to yield (4-bromo-2-fluoro-phenyl)-(6,7-dimethoxy-quinolin-4-yl)-methanol .


Physical And Chemical Properties Analysis

4-Bromo-6,7-dimethoxyquinoline is a solid substance . It has a molecular weight of 268.11 and a molecular formula of C11H10BrNO2 .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 4-Bromo-6,7-dimethoxyquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . The presence of the quinoline nucleus in various therapeutic agents signifies its importance in the development of anticancer drugs .

Antioxidant Activity

Quinoline and its derivatives, including 4-Bromo-6,7-dimethoxyquinoline, have demonstrated antioxidant activity . This property makes them valuable in the development of drugs for diseases caused by oxidative stress .

Anti-Inflammatory Activity

Quinoline compounds have been found to possess anti-inflammatory properties . They can be used in the development of drugs for conditions involving inflammation .

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . The antimalarial activity of these compounds makes them crucial in the fight against this disease .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This suggests that 4-Bromo-6,7-dimethoxyquinoline could be explored further for potential use in COVID-19 treatment .

Antituberculosis Activity

Quinoline derivatives have also demonstrated antituberculosis activities . This makes them potential candidates for the development of new antituberculosis drugs .

Industrial Chemistry

In addition to their medicinal applications, quinoline compounds like 4-Bromo-6,7-dimethoxyquinoline have various applications in industrial chemistry . They are used in the synthesis of other complex compounds .

Safety and Hazards

The safety information for 4-Bromo-6,7-dimethoxyquinoline includes several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for the research and application of 4-Bromo-6,7-dimethoxyquinoline are promising. For instance, it has been used in the synthesis of derivatives that have shown considerable cytotoxic potentials against both breast and ovarian cancer cell lines .

properties

IUPAC Name

4-bromo-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVHJHVTRNXFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583005
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6,7-dimethoxyquinoline

CAS RN

666734-51-6
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxyquinolone (0.79 g) was dissolved in chlorobenzene (7 ml) to prepare a solution. Phosphorus oxybromide (3.34 g) was added to the solution, and the mixture was stirred at 150° C. for 6 hr. The reaction solution was cooled to room temperature, water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel using acetone-chloroform to give 4-bromo-6,7-dimethoxyquinoline (429 mg, yield 42%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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